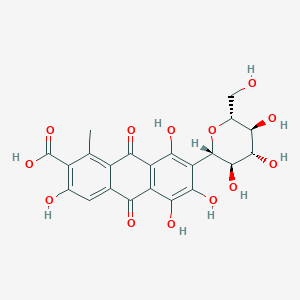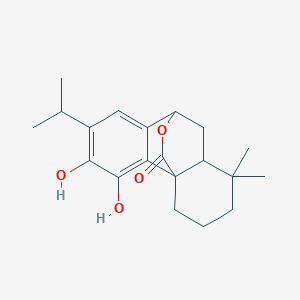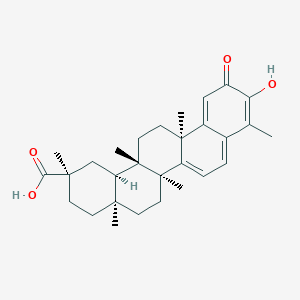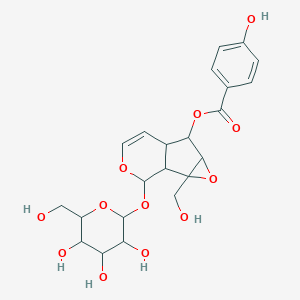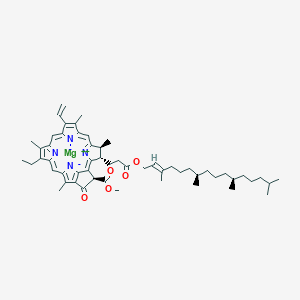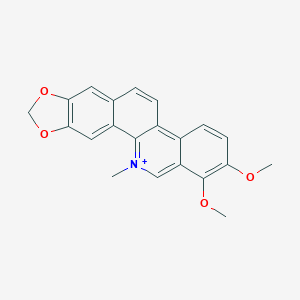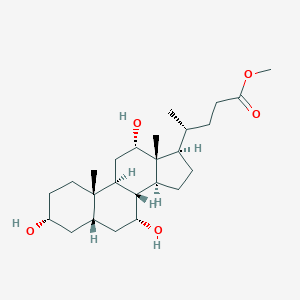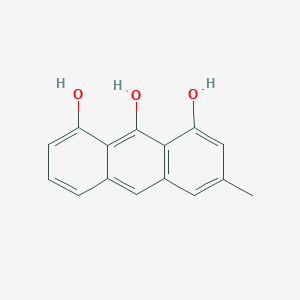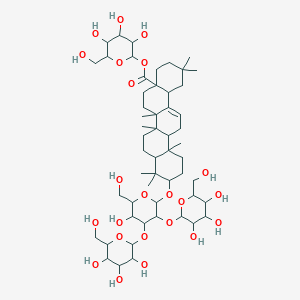
Araloside V
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. Este compuesto es parte de una familia más amplia de saponinas, que son conocidas por sus diversas actividades biológicas. La aralosida V ha generado un interés significativo debido a sus posibles aplicaciones terapéuticas, particularmente en los campos de la medicina y la farmacología.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La aralosida V se extrae principalmente de las raíces de Aralia elata . El proceso de extracción implica varios pasos, incluida la extracción con disolvente, la purificación y la cristalización. El compuesto se puede disolver en disolventes como dimetilsulfóxido, piridina, metanol y etanol .
Métodos de producción industrial: La producción industrial de aralosida V generalmente implica la extracción a gran escala de las raíces de Aralia elata. El proceso incluye:
Cosecha: Recolección de las raíces de Aralia elata.
Extracción: Utilizando disolventes como etanol o metanol para extraer las saponinas.
Purificación: Empleo de técnicas como la cromatografía para purificar el compuesto.
Cristalización: Cristalización del compuesto purificado para obtener aralosida V en su forma sólida.
Análisis De Reacciones Químicas
Tipos de reacciones: La aralosida V experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes.
Reducción: La adición de hidrógeno o la eliminación de oxígeno, generalmente utilizando agentes reductores.
Sustitución: Reemplazar un grupo funcional por otro, a menudo bajo condiciones específicas.
Reactivos y condiciones comunes:
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Disolventes: Dimetilsulfóxido, metanol, etanol.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir diferentes derivados oxidados de la aralosida V, mientras que la reducción puede producir formas reducidas del compuesto .
Aplicaciones Científicas De Investigación
La aralosida V tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizada como compuesto de referencia en el estudio de las saponinas triterpénicas.
Biología: Investigada por sus posibles efectos en los procesos celulares y las vías de señalización.
Medicina: Explorada por su potencial terapéutico en el tratamiento de afecciones como la neurastenia y la aterosclerosis
Industria: Utilizada en el desarrollo de productos farmacéuticos y nutracéuticos.
Mecanismo De Acción
La aralosida V ejerce sus efectos a través de varios objetivos y vías moleculares:
Antiinflamatorio: Modula las vías inflamatorias al inhibir la producción de citoquinas proinflamatorias.
Antioxidante: Elimina los radicales libres y reduce el estrés oxidativo.
Inmunomodulador: Mejora la respuesta inmunitaria al modular la actividad de las células inmunitarias
Compuestos similares:
Aralosida A: Otra saponina triterpénica de Aralia elata, conocida por sus propiedades antiinflamatorias.
Aralosida C: Exhibe efectos cardioprotectores y se estudia por su papel en la aterosclerosis
Unicidad de la aralosida V: La aralosida V se destaca por su estructura molecular específica y sus actividades biológicas únicas. Sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de la neurastenia y la aterosclerosis, la convierten en un compuesto de gran interés en la investigación científica .
Comparación Con Compuestos Similares
Araloside A: Another triterpenoid saponin from Aralia elata, known for its anti-inflammatory properties.
Araloside C: Exhibits cardioprotective effects and is studied for its role in atherosclerosis
Uniqueness of Araloside V: this compound stands out due to its specific molecular structure and unique biological activities. Its potential therapeutic applications, particularly in the treatment of neurasthenia and atherosclerosis, make it a compound of significant interest in scientific research .
Propiedades
Número CAS |
340963-86-2 |
|---|---|
Fórmula molecular |
C54H88O23 |
Peso molecular |
1105.3 g/mol |
Nombre IUPAC |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (6aR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C54H88O23/c1-49(2)14-16-54(48(69)77-46-41(68)38(65)34(61)27(21-57)72-46)17-15-52(6)23(24(54)18-49)8-9-30-51(5)12-11-31(50(3,4)29(51)10-13-53(30,52)7)74-47-43(76-45-40(67)37(64)33(60)26(20-56)71-45)42(35(62)28(22-58)73-47)75-44-39(66)36(63)32(59)25(19-55)70-44/h8,24-47,55-68H,9-22H2,1-7H3/t24-,25+,26+,27+,28+,29-,30+,31-,32+,33+,34+,35+,36-,37-,38-,39+,40+,41+,42-,43+,44-,45-,46-,47-,51-,52?,53?,54?/m0/s1 |
Clave InChI |
MROYUZKXUGPCPD-PQYZRRRPSA-N |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C |
SMILES isomérico |
C[C@]12CC[C@@H](C([C@@H]1CCC3([C@@H]2CC=C4C3(CCC5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O |
SMILES canónico |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C |
Descripción física |
Solid |
Origen del producto |
United States |
Q1: Where can Congmunoside V be found in the Aralia elata plant?
A1: Congmunoside V has been identified in various parts of the Aralia elata plant. Research indicates it's present in the root bark [, ], and notably, it has also been isolated from the leaves of the plant []. This finding is significant as it offers an alternative source for this bioactive compound.
Q2: What is the chemical structure of Congmunoside V?
A2: Congmunoside V is a triterpenoid saponin. While its complete spectroscopic data isn't detailed in the provided abstracts, its structure is revealed to be 3-O-{[β-D-glucopyranosyl(1→2)][β-D-glucopyranosyl(1→3)]-β-D-glucopyranosyl} oleanolic acid 28-O-β-D-glucopyranosyl ester []. This complex structure provides insight into its potential biological activities.
Q3: How can I quantify Congmunoside V in plant material?
A3: A validated method utilizing high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has been developed for the simultaneous determination of Congmunoside V and other related saponins in Aralia elata []. This method offers high sensitivity and accuracy for both qualitative and quantitative analysis.
Q4: Are there differences in the Congmunoside V content within the Aralia elata plant?
A4: Yes, research indicates varying concentrations of Congmunoside V in different parts of Aralia elata []. The root bark exhibits the highest content, followed by the leaves, then seeds, and lastly buds. This information is crucial for optimizing extraction processes and understanding the potential medicinal value of specific plant parts.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


